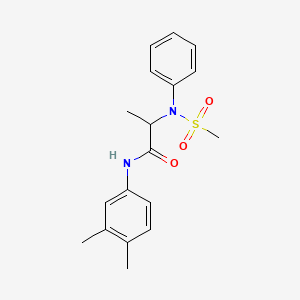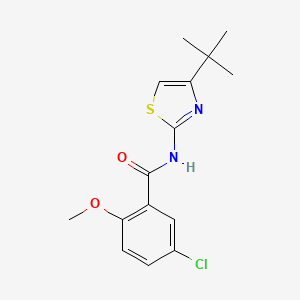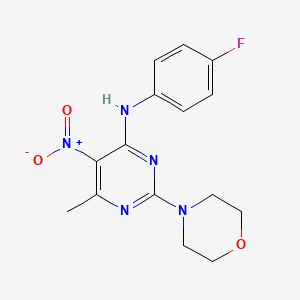
N~1~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Vue d'ensemble
Description
N-1-(3,4-dimethylphenyl)-N-2-(methylsulfonyl)-N-2-phenylalaninamide, also known as DMPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMPA is a peptide-like compound that is synthesized using a specific method, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N~1~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is not fully understood. It is believed to act as a protease inhibitor, which leads to the inhibition of cell growth and proliferation. This compound has been shown to inhibit the activity of various proteases such as cathepsin B, which is involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its purity can be easily determined using analytical techniques. This compound has also been shown to have low toxicity in vitro and in vivo. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N~1~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration of this compound for these diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Applications De Recherche Scientifique
N~1~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has various applications in scientific research. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-10-11-16(12-14(13)2)19-18(21)15(3)20(24(4,22)23)17-8-6-5-7-9-17/h5-12,15H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIJJGIKNWFDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenyl-N'-[1-(2-thienyl)ethyl]thiourea](/img/structure/B3971485.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3971505.png)


![3-bromo-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B3971518.png)
![4-[(cyclohexylacetyl)amino]benzamide](/img/structure/B3971523.png)
![1-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3971530.png)
![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B3971543.png)
![1-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3971545.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B3971551.png)
![2-chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B3971553.png)

![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971571.png)
![2-{4-[1-(2-ethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3971577.png)